Methyl 2-(Aminomethyl)-3-Furoate
Description
Methyl 2-(Aminomethyl)-3-Furoate is an organic compound with a furan ring structure. It is known for its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an aminomethyl group attached to the furan ring, which imparts unique chemical properties.
Properties
IUPAC Name |
methyl 2-(aminomethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCGFAGWLPKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404827 | |
| Record name | Methyl 2-(aminomethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-50-5 | |
| Record name | Methyl 2-(aminomethyl)-3-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(aminomethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(Aminomethyl)-3-Furoate can be synthesized through several methods. One common approach involves the reaction of 2-(aminomethyl)furan with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the compound can be produced using a continuous flow reactor. This method allows for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Aminomethyl)-3-Furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(Aminomethyl)-3-Furoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)furan-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Similar in structure but lacks the aminomethyl group.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Contains additional functional groups that impart different chemical properties.
Uniqueness
This functional group allows for a broader range of chemical modifications and interactions compared to similar compounds .
Biological Activity
Methyl 2-(Aminomethyl)-3-Furoate (Methyl AMFC) is a compound characterized by its furan ring, carboxylic acid ester group, and amine group. These structural features suggest potential biological activities that warrant further investigation. This article synthesizes existing knowledge regarding the biological activity of Methyl AMFC, including its synthesis, pharmacological potential, and future research directions.
Chemical Structure and Properties
Methyl AMFC has the molecular formula . The presence of both an amino group and a furan ring allows for diverse chemical reactivity, making it a candidate for various applications in medicinal chemistry and organic synthesis. The furan moiety is known for its occurrence in numerous natural products and pharmaceuticals, while the amine group can facilitate conjugation with biomolecules for targeted delivery.
Synthesis
The synthesis of this compound involves several steps that allow for the incorporation of various functional groups. The general synthetic route includes:
- Formation of the Furan Ring : Utilizing furfural derivatives.
- Aminomethylation : Introducing the aminomethyl group via reductive amination.
- Esterification : Converting the resulting acid to its methyl ester form.
This multi-step process enables further modifications to enhance biological activity or specificity.
Pharmacological Potential
The biological activity of Methyl AMFC remains largely unexplored; however, its structural components suggest several potential pharmacological applications:
- Anti-inflammatory Activity : Given the role of furan derivatives in anti-inflammatory therapies, Methyl AMFC may exhibit similar properties. Future studies could evaluate its efficacy against inflammatory markers in vitro and in vivo.
- Anticancer Properties : Compounds with furan rings are often investigated for their anticancer potential. Methyl AMFC could be tested against various cancer cell lines to assess its antiproliferative effects.
- Enzyme Inhibition : The amine group may allow Methyl AMFC to interact with specific enzymes or receptors, potentially leading to therapeutic effects similar to other known inhibitors.
Future Directions
Given the preliminary insights into the biological activity of Methyl AMFC, several avenues for future research are recommended:
- In Vitro and In Vivo Evaluations : Systematic studies should be conducted to evaluate the compound's effects on specific cell lines and animal models.
- Mechanistic Studies : Understanding the molecular mechanisms through which Methyl AMFC exerts its effects will be crucial for identifying therapeutic targets.
- Structure-Activity Relationship (SAR) Analyses : Investigating how modifications to the structure affect biological activity could lead to more potent derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
